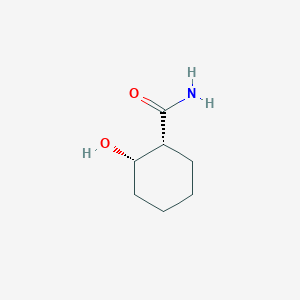

cis-2-Hydroxycyclohexanecarboxamide

Descripción general

Descripción

cis-2-Hydroxycyclohexanecarboxamide: is an organic compound with the molecular formula C7H13NO2 . It is a crystalline powder that appears white in color. This compound is known for its unique structural properties, which include a hydroxyl group and a carboxamide group attached to a cyclohexane ring. It has a melting point of 115-119°C and a boiling point of approximately 261.28°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrolysis of cis-2-Hydroxycyclohexanecarbonitrile: One common method involves the hydrolysis of cis-2-hydroxycyclohexanecarbonitrile in the presence of an acid or base to yield cis-2-hydroxycyclohexanecarboxamide.

Reduction of cis-2-Hydroxycyclohexanecarboxylic Acid: Another method involves the reduction of cis-2-hydroxycyclohexanecarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: : Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions

Reduction: It can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, sulfonates.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of cis-2-Hydroxycyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its reactivity and binding affinity to various biological molecules . The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

cis-2-Hydroxycyclopentanecarboxamide: Similar structure but with a five-membered ring.

trans-2-Hydroxycyclohexanecarboxamide: Different stereochemistry.

cis-2-Hydroxycyclohexanecarbonitrile: Contains a nitrile group instead of a carboxamide group.

Uniqueness: : cis-2-Hydroxycyclohexanecarboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

Introduction

Cis-2-Hydroxycyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings and case studies.

This compound, with the molecular formula C7H13NO2, is classified as a hydroxamic acid derivative. Its synthesis typically involves the reaction of cyclohexanecarboxylic acid derivatives with hydroxylamine under controlled conditions to yield the desired amide product. The compound's structure features a hydroxyl group adjacent to a carboxamide, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Mechanism

In one notable study, this compound was tested against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with observed morphological changes indicative of apoptosis. The compound was found to activate caspase pathways, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | Inhibition of MMPs |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Signaling Pathways : The compound modulates pathways related to cell survival and apoptosis.

- Enzyme Interaction : It binds to active sites on enzymes like MMPs, inhibiting their activity and thus affecting processes like tumor invasion.

- Reactive Oxygen Species (ROS) : It may influence ROS levels within cells, contributing to oxidative stress that can lead to apoptosis.

Propiedades

IUPAC Name |

(1R,2S)-2-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(10)5-3-1-2-4-6(5)9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAHCVLOLCHGMC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361468 | |

| Record name | AG-G-88449 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73045-98-4 | |

| Record name | AG-G-88449 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.